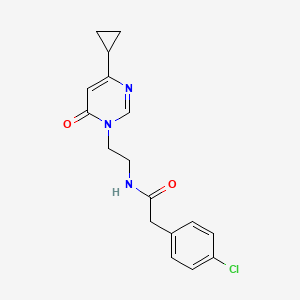

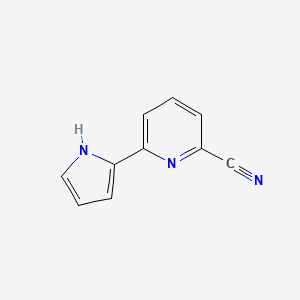

N-(3-chlorophenyl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

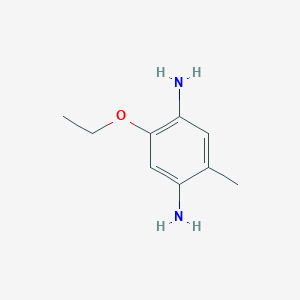

N-(3-chlorophenyl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide, also known as CFTRinh-172, is a small molecule that has been extensively studied for its potential therapeutic applications in cystic fibrosis (CF) and other diseases. CFTRinh-172 is a potent and selective inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, which plays a critical role in the regulation of salt and water transport in various epithelial tissues.

Aplicaciones Científicas De Investigación

Crystal Structure Analysis The study of crystal structures of related compounds, such as N-(arylsulfonyl)-4-fluorobenzamides, provides insights into molecular conformations and interactions. These structural analyses help in understanding the physical and chemical properties of compounds, including N-(3-chlorophenyl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide, and can guide the design of new materials with specific properties (Suchetan et al., 2016).

Synthetic Routes to Heterocycles Research into the synthesis of heterocycles via the sulphenylation of unsaturated amides indicates the potential for generating diverse molecular structures for further application in pharmaceuticals and materials science. This approach demonstrates the versatility of amide functional groups in facilitating the formation of complex heterocyclic compounds, which could include derivatives of N-(3-chlorophenyl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide (Samii et al., 1987).

Dopamine Receptor Ligands The modification of benzamide derivatives to enhance affinity for dopamine receptors highlights the potential therapeutic applications of these compounds. Structural modifications aiming to improve selectivity and potency for specific dopamine receptor subtypes illustrate the importance of benzamide functionalities in medicinal chemistry (Leopoldo et al., 2002).

Antipathogenic Activity The synthesis and evaluation of thiourea derivatives, including those with benzamide groups, for their antipathogenic activity against various bacterial strains, underscore the potential of such compounds in developing new antimicrobial agents. This research could be extended to study the bioactivity of N-(3-chlorophenyl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide and its derivatives (Limban et al., 2011).

Anticancer Activity The evaluation of coumarin-3-carboxamide derivatives for their potential to inhibit the growth of cancer cells highlights the importance of the benzamide moiety in conferring biological activity. Such studies suggest avenues for the development of new anticancer agents based on the structural framework of N-(3-chlorophenyl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide (Phutdhawong et al., 2021).

Propiedades

IUPAC Name |

N-(3-chlorophenyl)-3-[(4-fluorobenzoyl)amino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14ClFN2O3/c23-14-4-3-5-16(12-14)25-22(28)20-19(17-6-1-2-7-18(17)29-20)26-21(27)13-8-10-15(24)11-9-13/h1-12H,(H,25,28)(H,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNCMMJIZRLZXQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC(=CC=C3)Cl)NC(=O)C4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14ClFN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chlorophenyl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 3-[1-(6-fluoropyridine-3-carbonyl)piperidin-2-yl]propanoate](/img/structure/B2369472.png)

![4-(tert-butyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2369474.png)

![1-(2-methyl-1H-indol-3-yl)-2-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethane-1,2-dione](/img/structure/B2369480.png)

-2-pyridinyl]oxy}phenyl)methanone](/img/structure/B2369482.png)

![(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2369489.png)